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Compound of Interest

Compound Name: Pkr-IN-C51

Cat. No.: B11932329

An In-depth Analysis of a Potent Kinase Inhibitor with Neuroprotective Properties

Pkr-IN-C51, also widely known as C16 or GW506033X, is a potent, ATP-competitive,
imidazolo-oxindole compound initially identified as a specific inhibitor of the double-stranded
RNA-activated protein kinase (PKR). Its ability to modulate critical cellular pathways has
positioned it as a valuable tool in neuroscience and disease research. This technical guide
provides a comprehensive overview of the function of Pkr-IN-C51, detailing its primary
mechanism of action, a significant secondary pathway through which it exerts its effects, and
the experimental protocols to investigate these functions.

Core Mechanisms of Action: A Tale of Two Pathways

Research has elucidated two primary functional pathways for Pkr-IN-C51. The first is its well-
characterized role as a direct inhibitor of PKR, a key mediator of the cellular stress response.
The second, and equally significant, is its off-target activity as an inhibitor of cyclin-dependent
kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), which is believed to underpin its
neuroprotective effects.

Primary Target: Inhibition of PKR

Pkr-IN-C51 binds to the ATP-binding site of PKR, preventing its autophosphorylation and
subsequent activation.[1] Activated PKR plays a crucial role in the cellular response to viral
infections and other stressors by phosphorylating the alpha subunit of eukaryotic initiation
factor 2 (elF2a). This phosphorylation event leads to a global inhibition of protein synthesis and
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can induce apoptosis.[1] By inhibiting PKR, Pkr-IN-C51 can block this cascade, thereby
preventing the shutdown of translation and promoting cell survival under stress conditions.

Secondary, PKR-Independent Neuroprotection:
Inhibition of CDKs and GSK-3

A compelling body of evidence suggests that the neuroprotective properties of Pkr-IN-C51 may
be independent of its action on PKR. Studies have shown that this compound can protect
neurons from apoptosis even in the absence of PKR. This neuroprotection is attributed to its
inhibitory activity against key kinases in neuronal death pathways: cyclin-dependent kinases
(CDKSs) and glycogen synthase kinase-3 (GSK-3). Specifically, Pkr-IN-C51 has been shown to
inhibit CDK1, CDK2, and CDKS5, as well as GSK-3a and GSK-3[.[2] The activation of these
kinases is implicated in the pathogenesis of several neurodegenerative diseases.

Quantitative Data on Pkr-IN-C51 Inhibition

The following tables summarize the available quantitative data on the inhibitory activity of Pkr-
IN-C51 against its known targets. It is important to note that while the compound is a potent
inhibitor of CDKs and GSK-3, specific IC50 values for these off-target kinases are not widely
available in the reviewed literature. A recent computational and experimental study also
revealed an unexpected potent inhibition of Fibroblast Growth Factor Receptor 2 (FGFR2).

Target Kinase IC50 Value Reference
PKR 186-210 nM [1]
FGFR2 31.8 nM [3]
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) Observed Specific IC50
Off-Target Kinases o Reference
Inhibition Values
CDK1 High Not Reported [2]
CDK2 High Not Reported [2]
CDK5 High Not Reported [2]
GSK-3a Significant Not Reported [2]
GSK-3p3 Significant Not Reported [2]

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling
pathways modulated by Pkr-IN-C51.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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